REACTION_SMILES
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[CH3:19][OH:20].[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[Cl:13][C:14]([C:15]#[N:16])([Cl:17])[Cl:18].[H-:1].[Na+:2].[c:3]1([C:9]([CH3:10])([CH3:11])[OH:12])[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1([C:9]([CH3:10])([CH3:11])[O:12][C:15]([C:14]([Cl:13])([Cl:17])[Cl:18])=[NH:16])[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)(OC(=N)C(Cl)(Cl)Cl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |